Loreclezol

Übersicht

Beschreibung

Loreclezole is a sedative and anticonvulsant compound that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. It is structurally classified as a triazole derivative and has been shown to share its binding site with valerenic acid, an extract from the root of the valerian plant . Loreclezole is particularly noted for its protective effects against pentylenetetrazol-induced seizures in animal models .

Wissenschaftliche Forschungsanwendungen

Loreclezol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Triazolderivaten auf Gamma-Aminobuttersäure-Typ-A-Rezeptoren zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die neuronale Aktivität und Krampfanfallsmodelle untersucht.

Medizin: Wird als potenzielle Behandlung für Epilepsie und andere neurologische Erkrankungen aufgrund seiner antikonvulsiven Eigenschaften erforscht.

Industrie: Wird bei der Entwicklung neuer sedativer und antikonvulsiver Medikamente eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es als positiver allosterischer Modulator des Gamma-Aminobuttersäure-Typ-A-Rezeptors wirkt. Diese Modulation verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure, was zu einem erhöhten Chloridionen-Einstrom und einer Hyperpolarisation der neuronalen Membran führt. Dies führt zu einer reduzierten neuronalen Erregbarkeit und antikonvulsiven Wirkungen .

Ähnliche Verbindungen:

Valeriansäure: Teilt dieselbe Bindungsstelle wie this compound am Gamma-Aminobuttersäure-Typ-A-Rezeptor.

Benzodiazepine: Haben ein ähnliches Aktivitätsprofil, interagieren aber mit verschiedenen Stellen am Gamma-Aminobuttersäure-Typ-A-Rezeptor.

Triazolderivate: Andere Triazolderivate wie Anastrozol und Letrozol haben unterschiedliche pharmakologische Wirkungen, aber strukturelle Ähnlichkeiten.

Einzigartigkeit: this compound ist einzigartig in seiner selektiven Modulation von Gamma-Aminobuttersäure-Typ-A-Rezeptoren, die Beta2- oder Beta3-Untereinheiten enthalten. Diese Selektivität unterscheidet es von anderen Antikonvulsiva und Sedativa und liefert ein deutliches pharmakologisches Profil .

Wirkmechanismus

Target of Action

Loreclezole primarily targets the GABA A receptor , acting as a positive allosteric modulator . The GABA A receptor is an inhibitory neurotransmitter receptor in the central nervous system, playing a crucial role in reducing neuronal excitability .

Mode of Action

Loreclezole interacts with its target, the GABA A receptor, by enhancing the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system . This interaction results in an increased inhibitory effect, reducing neuronal excitability and potentially mitigating conditions such as seizures .

Biochemical Pathways

The primary biochemical pathway affected by loreclezole is the GABAergic pathway. By acting as a positive allosteric modulator of the GABA A receptor, loreclezole enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability, which can help control conditions like epilepsy .

Pharmacokinetics

This suggests that loreclezole’s bioavailability and overall pharmacokinetic profile may be influenced by the presence of other medications .

Result of Action

At the molecular level, loreclezole enhances the function of the GABA A receptor, leading to increased inhibitory neurotransmission . At the cellular level, this results in decreased neuronal excitability, which can help control seizures . Loreclezole’s anticonvulsant effects can be reversed by benzodiazepine receptor inverse agonists, indicating a potential benzodiazepine-like interaction with GABA receptors .

Action Environment

The action of loreclezole can be influenced by various environmental factors. For instance, the presence of other medications can affect loreclezole’s pharmacokinetic interactions . Additionally, the subunit composition of the GABA A receptor, which can vary depending on factors such as cell type and developmental stage, can influence the efficacy of loreclezole .

Biochemische Analyse

Biochemical Properties

Loreclezole interacts with the GABA A receptor, specifically modulating the β2 and β3 subunits . This interaction enhances the receptor’s response to GABA, a neurotransmitter that inhibits neuronal activity . The binding site of Loreclezole has been experimentally shown to be shared by valerenic acid, an extract of the root of the valerian plant .

Cellular Effects

In the context of cellular processes, Loreclezole influences cell function by modulating the activity of GABA A receptors . By enhancing the receptor’s response to GABA, Loreclezole can increase inhibitory neurotransmission, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Loreclezole exerts its effects at the molecular level primarily through its interaction with the GABA A receptor . As a positive allosteric modulator, Loreclezole enhances the receptor’s response to GABA, leading to increased inhibitory neurotransmission . This does not involve direct binding to the active site of the receptor but rather modulation of the receptor’s response to its natural ligand .

Temporal Effects in Laboratory Settings

The effects of Loreclezole have been studied in various laboratory settings, including in vitro and in vivo studies . Over time, Loreclezole has been observed to have a consistent effect on enhancing GABA A receptor activity

Dosage Effects in Animal Models

In animal models, the effects of Loreclezole have been observed to vary with dosage . At low, non-toxic doses, Loreclezole has demonstrated anti-absence activity in a genetic model of generalized absence epilepsy

Metabolic Pathways

As it interacts with the GABA A receptor, it may influence GABAergic neurotransmission and related metabolic pathways

Transport and Distribution

Given its interaction with the GABA A receptor, it is likely that it is distributed to areas of the brain where these receptors are prevalent

Subcellular Localization

The subcellular localization of Loreclezole is likely to be influenced by its target, the GABA A receptor, which is located in the cell membrane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of loreclezole involves the reaction of 2,4-dichlorobenzaldehyde with 2-chloro-1,3-dimethylimidazolinium chloride to form the intermediate 2-chloro-2-(2,4-dichlorophenyl)vinyl chloride. This intermediate is then reacted with 1,2,4-triazole to yield loreclezole .

Industrial Production Methods: Industrial production of loreclezole typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Loreclezol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Triazolring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound Oxide ergeben, während die Reduktion reduzierte Derivate mit veränderten pharmakologischen Eigenschaften erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Valerenic Acid: Shares the same binding site as loreclezole on the gamma-aminobutyric acid type A receptor.

Benzodiazepines: Have a similar profile of activity but interact with different sites on the gamma-aminobutyric acid type A receptor.

Triazole Derivatives: Other triazole derivatives, such as anastrozole and letrozole, have different pharmacological effects but share structural similarities.

Uniqueness: Loreclezole is unique in its selective modulation of gamma-aminobutyric acid type A receptors containing beta2 or beta3 subunits. This selectivity distinguishes it from other anticonvulsants and sedatives, providing a distinct pharmacological profile .

Biologische Aktivität

Loreclezole (LCZ) is a novel anticonvulsant compound that primarily functions as a modulator of gamma-aminobutyric acid type A (GABAA) receptors. Its unique mechanism of action and pharmacological properties make it a subject of interest in the study of epilepsy and related disorders. This article provides a comprehensive overview of the biological activity of loreclezole, including its effects on GABAA receptors, anticonvulsant efficacy, and interactions with other antiepileptic drugs.

Loreclezole acts as a positive allosteric modulator at GABAA receptors, specifically targeting the beta subunits (β2 and β3) while showing little to no activity on the β1 subunit. This selectivity is crucial as it influences the compound's pharmacological profile, distinguishing it from other GABAergic agents such as benzodiazepines.

- GABAA Receptor Modulation : LCZ enhances GABA-mediated chloride ion currents, leading to increased inhibitory neurotransmission. It has been shown to activate GABAA receptors directly, with studies indicating that at concentrations of 50-100 µM, LCZ can induce inward Cl⁻ currents in Xenopus oocytes expressing human recombinant GABAA receptors .

Table 1: Comparative Binding Affinities of Loreclezole

| Receptor Subunit | Binding Affinity (IC₅₀) | Remarks |

|---|---|---|

| β1 | Low | Minimal activity |

| β2 | High | Significant modulation |

| β3 | High | Significant modulation |

Anticonvulsant Activity

The anticonvulsant properties of loreclezole have been evaluated through various preclinical models. Its effectiveness has been demonstrated in several seizure paradigms, including maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures.

- Efficacy Studies : In studies using the MES model, LCZ exhibited a median effective dose (ED₅₀) that was significantly altered by co-administration with other compounds. For instance, the combination of LCZ with 7-nitroindazole (7NI) reduced its ED₅₀ from 108.9 mg/kg to 60.5 mg/kg, indicating enhanced anticonvulsant activity .

Table 2: Anticonvulsant Efficacy of Loreclezole

| Treatment | ED₅₀ (mg/kg) | Comments |

|---|---|---|

| Loreclezole Alone | 108.9 | Baseline efficacy |

| Loreclezole + 7NI | 60.5 | Enhanced efficacy |

| Loreclezole + NNA | 137.4 | No significant enhancement |

Pharmacokinetic Interactions

Research has shown that loreclezole interacts pharmacokinetically with other antiepileptic drugs (AEDs). For example, studies involving combinations of LCZ with felbamate, lamotrigine, topiramate, and oxcarbazepine demonstrated significant alterations in drug concentrations.

- Isobolographic Analysis : The combination of LCZ with topiramate showed supraadditive effects in the MES model, suggesting a synergistic interaction . Conversely, combinations with other AEDs resulted in varying degrees of additivity or antagonism.

Table 3: Interaction Profiles of Loreclezole with Other AEDs

| Combination | Interaction Type | Protective Index (PI) |

|---|---|---|

| Loreclezole + TPM | Supraadditive | Favorable |

| Loreclezole + LTG | Additive | Moderate |

| Loreclezole + OXC | Favorable | Moderate |

Case Studies and Clinical Implications

Loreclezole’s clinical implications are supported by various case studies demonstrating its efficacy and safety profile in patients with refractory epilepsy. While it shows promise as an adjunct therapy due to its unique mechanism and minimal side effects compared to traditional AEDs, further clinical trials are necessary to establish optimal dosing regimens and long-term outcomes.

Eigenschaften

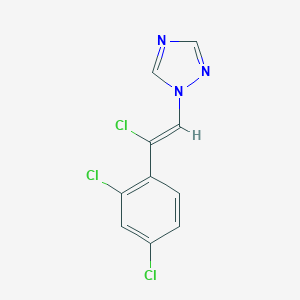

IUPAC Name |

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHZTBDUXXHOM-WMZJFQQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048252 | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-45-1 | |

| Record name | Loreclezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loreclezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORECLEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ32STZ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of loreclezole?

A1: Loreclezole primarily acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, ]

Q2: How does loreclezole interact with GABAA receptors?

A2: Loreclezole binds to a distinct allosteric site on GABAA receptors, separate from the benzodiazepine, barbiturate, and steroid binding sites. [, , ] This binding enhances the action of GABA, the primary inhibitory neurotransmitter in the brain. [, , ]

Q3: Which GABAA receptor subunits are crucial for loreclezole's activity?

A3: Loreclezole exhibits selectivity for GABAA receptors containing the β2 or β3 subunits. It shows significantly higher affinity for these receptors compared to those containing the β1 subunit. [, , ]

Q4: What is the specific amino acid residue responsible for loreclezole's β subunit selectivity?

A4: A single amino acid, asparagine (Asn), at position 289 in the β2 subunit (and the homologous Asn-290 in β3) is crucial for loreclezole's modulatory effects. Mutating this residue to serine abolishes loreclezole sensitivity. []

Q5: What are the downstream effects of loreclezole's interaction with GABAA receptors?

A5: By potentiating GABAA receptor function, loreclezole enhances GABA-mediated chloride ion influx, leading to increased neuronal inhibition. This inhibitory effect is believed to underlie its anticonvulsant activity. [, ]

Q6: What is the molecular formula and molecular weight of loreclezole?

A6: Loreclezole has the molecular formula C10H5Cl3N4 and a molecular weight of 289.55 g/mol. []

Q7: How do structural modifications to the loreclezole molecule affect its activity?

A7: Replacing the carboxyl group of loreclezole with amides or nitriles resulted in compounds with retained β2/β3 selectivity and enhanced potency in some cases. []

Q8: Does loreclezole readily cross the blood-brain barrier?

A8: While not explicitly stated in the provided research, loreclezole's anticonvulsant activity in animal models strongly suggests it can cross the blood-brain barrier to exert its effects on GABAA receptors in the central nervous system. [, , , ]

Q9: In which in vitro and in vivo models has loreclezole demonstrated anticonvulsant activity?

A9: Loreclezole exhibits anticonvulsant properties in various animal models, including:

- Maximal electroshock-induced seizures in mice [, ]

- Audiogenic seizures in mice []

- Chemically induced seizures (e.g., pentylenetetrazole, quinolinic acid) in rodents [, ]

- Amygdala-kindled seizures in rats []

Q10: Are there specific GABAA receptor subtypes that mediate loreclezole's anticonvulsant effects?

A10: Research utilizing genetically modified mice with a loreclezole-insensitive β2 subunit (β2N265S) suggests that β2 subunit-containing GABAA receptors play a significant role in mediating both the sedative and anticonvulsant effects of loreclezole. []

Q11: Are there known mechanisms of resistance to loreclezole?

A11: While specific resistance mechanisms haven't been extensively characterized, mutations in the loreclezole binding site on the β2/β3 subunits (specifically Asn289/290) can significantly diminish its activity. [, ]

Q12: What is known about the toxicological profile of loreclezole?

A12: Preclinical studies in dogs indicated a favorable safety profile for loreclezole, with a wide margin between anticonvulsant doses and those causing neurological side effects. []

Q13: What techniques are commonly used to study loreclezole's interaction with GABAA receptors?

A13: Researchers frequently utilize electrophysiological techniques like two-electrode voltage clamp recordings in Xenopus oocytes or cell lines expressing recombinant GABAA receptors to characterize loreclezole's effects on GABA-induced currents. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.